molecular formula C27H15N3 B170862 1,3,5-Tris(pyridin-4-ylethynyl)benzene CAS No. 168289-78-9

1,3,5-Tris(pyridin-4-ylethynyl)benzene

Cat. No.: B170862
CAS No.: 168289-78-9
M. Wt: 381.4 g/mol
InChI Key: BBEZONFKGMUPNJ-UHFFFAOYSA-N
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Description

1,3,5-Tris(pyridin-4-ylethynyl)benzene is a heterocyclic compound known for its unique structural properties and wide range of applications. It features a benzene core substituted with three pyridin-4-ylethynyl groups, which confer distinct electronic and steric characteristics. This compound is notable for its fluorescence and electrochemical activity, making it valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(pyridin-4-ylethynyl)benzene can be synthesized through a multi-step process involving the Sonogashira coupling reaction. The typical synthetic route includes:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.

Comparison with Similar Compounds

1,3,5-Tris(pyridin-4-ylethynyl)benzene is unique due to its specific substitution pattern and the presence of pyridinyl groups. Similar compounds include:

Properties

IUPAC Name

4-[2-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15N3/c1(22-7-13-28-14-8-22)4-25-19-26(5-2-23-9-15-29-16-10-23)21-27(20-25)6-3-24-11-17-30-18-12-24/h7-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEZONFKGMUPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=NC=C3)C#CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168289-78-9
Record name 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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